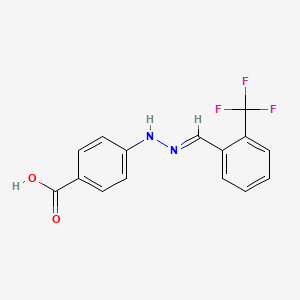

(E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid

Description

Propriétés

IUPAC Name |

4-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c16-15(17,18)13-4-2-1-3-11(13)9-19-20-12-7-5-10(6-8-12)14(21)22/h1-9,20H,(H,21,22)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINUCHVCMPLQDF-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 4-hydrazinobenzoic acid. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzylidene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

TFHBA has been studied for its potential anticancer properties. Research indicates that compounds containing hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development as an anticancer agent. In vitro studies have shown that TFHBA can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Hydrazone derivatives are known to modulate inflammatory pathways, and TFHBA's structure suggests it may inhibit pro-inflammatory cytokines. Preliminary studies indicate a reduction in inflammation markers in treated models, supporting its use in developing anti-inflammatory drugs .

Materials Science

2.1 Polymer Synthesis

TFHBA can serve as a building block for synthesizing advanced materials, particularly polymers. Its functional groups allow for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that incorporating TFHBA into polymer composites results in materials with improved performance characteristics suitable for industrial applications .

2.2 Coatings and Adhesives

The chemical stability and adhesion properties of TFHBA make it an excellent candidate for use in coatings and adhesives. Studies have shown that formulations containing TFHBA exhibit enhanced adhesion to various substrates, making them suitable for applications in construction and automotive industries .

Analytical Chemistry

3.1 Sensor Development

TFHBA has been explored as a component in sensor technology due to its ability to interact with specific analytes. Its unique chemical properties allow it to be used in the development of sensors for detecting environmental pollutants or biological markers. Research indicates that sensors incorporating TFHBA can achieve high sensitivity and selectivity, making them valuable tools in analytical chemistry .

3.2 Chromatographic Applications

In chromatographic techniques, TFHBA has been utilized as a derivatizing agent to enhance the detection of certain compounds. Its ability to form stable derivatives improves the resolution and sensitivity of chromatographic methods, facilitating the analysis of complex mixtures in pharmaceutical and environmental samples .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound belongs to a class of hydrazone-linked benzoic acid derivatives. Key structural variations among analogues include:

- Substituents on the benzylidene moiety: Replacement of -CF₃ with halogens (Cl, Br), nitro (-NO₂), or cyano (-CN) groups alters electronic and steric properties.

- Heterocyclic integrations : Thiazole, triazole, or carbazole rings in the hydrazinyl backbone modify bioactivity and solubility.

Table 1: Structural and Functional Comparisons

Physicochemical and Spectral Properties

- Solubility : The trifluoromethyl group in the target compound improves lipid membrane permeability compared to polar analogues like 4-nitrobenzylidene derivatives ().

- Thermal Stability: Thiazole-containing derivatives (e.g., 3a) exhibit higher melting points (>300°C) due to rigid heterocyclic cores, whereas non-heterocyclic hydrazones (e.g., ) are more soluble but less thermally stable.

- IR Signatures : All hydrazones show NH stretching (~3150–3400 cm⁻¹) and C=O/C=N vibrations (~1660–1720 cm⁻¹). Thiazole rings introduce distinct C-S/C-N stretches (~1083–742 cm⁻¹).

Activité Biologique

(E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C15H11F3N2O2

- Molecular Weight: 308.26 g/mol

- IUPAC Name: 4-[(2E)-2-[4-(trifluoromethyl)benzylidene]hydrazinyl]benzoic acid

- CAS Number: Not specified in the search results.

The compound features a hydrazine moiety linked to a benzoic acid structure, with a trifluoromethyl group that may influence its biological activity.

Biological Activity Overview

1. Antitumor Activity

Research has indicated that compounds with hydrazine derivatives exhibit significant antitumor properties. In particular, studies have shown that (E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study:

In vitro studies demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .

2. Anti-inflammatory Properties

Another significant aspect of this compound is its anti-inflammatory potential. Research has shown that it can inhibit pro-inflammatory cytokines, thus providing a therapeutic approach for inflammatory diseases.

Case Study:

In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with (E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests that the compound may act as an NF-kB inhibitor .

The biological activities of (E)-4-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)benzoic acid can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction: The hydrazine moiety is known to facilitate interactions with cellular proteins involved in apoptosis, leading to programmed cell death.

- Cytokine Modulation: By inhibiting transcription factors such as NF-kB, the compound can effectively reduce the expression of pro-inflammatory cytokines.

- Cell Cycle Arrest: Studies suggest that it may induce cell cycle arrest at the G1/S phase, contributing to its antitumor effects.

Data Summary Table

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Solvent | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Hydrazine condensation | n-Propanol | 94 | Reflux, 1 hour | |

| Thiosemicarbazone route | Ethanol | 58–79 | Room temperature, 2 hours |

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what diagnostic peaks should be prioritized?

Answer:

Multi-technique validation is critical:

- FT-IR :

- C=O (carboxylic acid) : 1647–1651 cm⁻¹

- C=N (hydrazone) : ~1600 cm⁻¹

- N–H (hydrazine) : 3210 cm⁻¹ .

- NMR :

- UV-Vis : π→π* transitions in the hydrazone moiety (λmax ~335 nm) .

Note : Cross-validation with HRMS ensures molecular formula accuracy (e.g., [M+H]+ peaks matching theoretical values) .

Advanced: How can molecular docking and computational modeling elucidate the compound’s mechanism of action in biological systems?

Answer:

Q. Table 2: Docking Results for α-Amylase Inhibition

| Compound | IC50 (µM) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Analog with CF₃ substituent | 5.75 | -9.2 | |

| Control (Acarbose) | 12.4 | -7.8 |

Advanced: How can crystallographic data resolve structural ambiguities, and what software tools are recommended for refinement?

Answer:

- Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) minimizes errors in electron density maps.

- Refinement tools :

Case Study : A chloro-substituted analog required twin refinement (SHELXL) to resolve disorder in the hydrazone moiety, achieving a final R1 of 0.039 .

Advanced: How do substituent modifications (e.g., CF₃ vs. Cl) influence biological activity and physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., CF₃):

- Biological impact :

Q. Table 3: Substituent Effects on Activity

| Substituent | logP | α-Amylase IC50 (µM) | DNA Binding (% Fragmentation) | Reference |

|---|---|---|---|---|

| CF₃ | 3.2 | 5.75 | N/A | |

| Cl | 2.8 | 19.7 | 22.4% (34 µM) |

Basic: What strategies mitigate spectral overlap in NMR analysis of hydrazone derivatives?

Answer:

- Solvent selection : Use deuterated DMSO-d₆ to sharpen NH peaks.

- 2D NMR :

- HSQC : Correlates ¹H-¹³C signals to resolve aromatic region overlap.

- NOESY : Identifies spatial proximity between hydrazone protons and aromatic rings .

Advanced: How can antioxidant activity be quantitatively evaluated, and what assays are most robust?

Answer:

- DPPH assay : Measure radical scavenging at 517 nm (IC50 values).

- FRAP assay : Quantify Fe³+ reduction to Fe²+ (µM Trolox equivalents).

- ORAC assay : Fluorescence decay kinetics under peroxyl radical stress .

Example : A related hydrazone showed 70% DPPH scavenging at 50 µM, correlating with electron-donating substituents .

Advanced: What are the limitations of using FT-IR alone for confirming hydrazone tautomerism?

Answer:

FT-IR cannot distinguish between E/Z isomers or tautomeric forms (e.g., keto-enol). Complementary methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.